molecular formula C28H30ClN7 B11032467 N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11032467
M. Wt: 500.0 g/mol
InChI Key: UVYMUTOHPNYIQC-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a triazine core, which is a common scaffold in various pharmacologically active molecules. The presence of the piperazine moiety and the diphenylmethyl group further enhances its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is attached using Friedel-Crafts alkylation or similar methods.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions may target the triazine core or the aromatic rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings and the triazine core.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its biological activity.

    Biological Research: Investigating its effects on cellular pathways and molecular targets.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and the piperazine moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3,4-dimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide

Comparison: Compared to similar compounds, N-(3-chloro-2-methylphenyl)-6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine exhibits unique structural features that enhance its biological activity. The presence of the diphenylmethyl group and the specific arrangement of functional groups contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C28H30ClN7

Molecular Weight

500.0 g/mol

IUPAC Name

6-[(4-benzhydrylpiperazin-1-yl)methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C28H30ClN7/c1-20-23(29)13-8-14-24(20)31-28-33-25(32-27(30)34-28)19-35-15-17-36(18-16-35)26(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,26H,15-19H2,1H3,(H3,30,31,32,33,34)

InChI Key

UVYMUTOHPNYIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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